N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride
Description
N-(2-(Dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride is a benzothiazole-derived small molecule characterized by a 6-fluorobenzo[d]thiazole core, a dimethylaminoethyl group, and a phenylthioacetamide moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3OS2.ClH/c1-22(2)10-11-23(18(24)13-25-15-6-4-3-5-7-15)19-21-16-9-8-14(20)12-17(16)26-19;/h3-9,12H,10-11,13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOLPRPAKDWYGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)CSC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its complex structure and potential therapeutic applications. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H21ClFN3OS2
- Molecular Weight : 426.0 g/mol
- CAS Number : 1217020-30-8
The compound features a dimethylaminoethyl group, a fluorobenzo[d]thiazole moiety, and a phenylthioacetamide structure. The presence of the dimethylamino group enhances solubility and biological activity, while the fluorobenzo[d]thiazole ring is known for its involvement in various pharmacological activities.
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, inhibiting the growth of various pathogens, although further research is needed to elucidate the specific mechanisms involved.
- Kinase Inhibition : The compound has shown potential as a kinase inhibitor, which could have implications in cancer therapy. Kinases are critical in various signaling pathways related to cell proliferation and survival .
- Anticancer Properties : Similar compounds within the benzothiazole family have demonstrated anticancer effects. The unique structural features of this compound may confer distinct biological activities, making it a valuable candidate for further investigation in drug development .
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound:
- Cell Proliferation Assays : In studies involving human cancer cell lines, the compound exhibited significant inhibition of cell growth. For instance, it was tested against SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric) cancer cell lines, showing moderate to high inhibitory effects .
- Minimum Inhibitory Concentration (MIC) : The MIC for related compounds has been reported at approximately 50 μg/mL against various organisms, indicating strong antimicrobial potential .
Case Studies
- Case Study on Anticancer Activity : A recent study focused on the anticancer properties of benzothiazole derivatives similar to this compound. These derivatives were shown to inhibit specific kinases involved in tumor growth, leading to reduced cell viability in treated cultures.
- Study on Kinase Selectivity : Another investigation highlighted the selectivity of certain benzothiazole derivatives as inhibitors of T-cell proliferation, with IC50 values as low as 0.004 μM for some compounds. This suggests that modifications in the chemical structure can lead to enhanced potency and selectivity against specific targets .
Summary Table of Biological Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Dimethylamino group, fluorobenzo[d]thiazole | Antimicrobial, anticancer |
| Related Benzothiazole Derivative | Similar amine and thiazole groups | Potent kinase inhibitor |
| Other Benzothiazole Compounds | Various substitutions | Antimicrobial activity |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A. Fluorine Substitution at the Benzothiazole 6-Position
- N-(6-Fluorobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (): Shares the 6-fluorobenzo[d]thiazole core but replaces the dimethylaminoethyl and phenylthio groups with a dihydroisoquinoline moiety. This compound exhibited HPLC purity >90% and melting points >240°C, suggesting high thermal stability .
- GB33 (): Features a 6-fluorobenzo[d]thiazole group with a 4-chlorobenzylidene-thiazolidinedione substituent. Its higher molecular weight (447.89 g/mol) and melting point (290–292°C) compared to the target compound (409.9 g/mol, per ) highlight how bulkier substituents increase rigidity and thermal stability .
B. Dimethylaminoethyl and Phenylthio Modifications
- N-(3-(Dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide Hydrochloride (): A structural variant with a 4-fluorophenyl group instead of phenylthio.
- N-(6-Trifluoromethoxybenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide (): Replaces the dimethylaminoethyl group with a trifluoromethoxybenzothiazole core. The trifluoromethoxy group increases electron-withdrawing effects, which could modulate receptor binding affinity .
Q & A
Q. Critical Parameters :
- Temperature control (±2°C) during alkylation to avoid side reactions.
- Anhydrous solvents to prevent hydrolysis of intermediates.
Basic: How can researchers characterize the molecular structure and purity of this compound?
Answer:
Analytical Techniques :
- NMR Spectroscopy : - and -NMR to confirm substituent connectivity and stereochemistry (e.g., δ 7.2–7.8 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 484.0) .
- HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) for purity assessment (>95%) .
Data Cross-Validation : Compare experimental IR peaks (e.g., C=O stretch at 1680 cm) with computational simulations .
Basic: What solvents and conditions are suitable for solubility studies?
Answer:
Solubility Profile :
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| DMSO | >10 | 25°C, vortexed |
| Ethanol | 2.5 | 40°C, sonicated |
| PBS (pH 7.4) | <0.1 | 25°C, stirred |
Q. Activity Assays :
- In vitro : IC determination against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay .
- In vivo : Pharmacokinetic profiling in rodent models (e.g., bioavailability, half-life) .
Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity .
Advanced: How to resolve contradictions in bioactivity data between in vitro and in vivo studies?
Answer:
Methodological Approach :
Metabolite Identification :
- LC-MS/MS to detect hepatic metabolites (e.g., CYP450-mediated oxidation) .
Protein Binding Assays :
- Equilibrium dialysis to measure plasma protein binding (% free fraction) .
Orthogonal Assays :
- Repeat in vitro assays under physiological oxygen (5% O) to mimic in vivo conditions .
Case Study : If in vitro IC is 1 µM but in vivo efficacy requires 10 mg/kg dosing, assess whether poor permeability (PAMPA assay) or rapid clearance (t) explains the discrepancy .
Advanced: What strategies improve the compound's pharmacokinetic properties?
Answer:
Optimization Routes :
Prodrug Synthesis :
- Convert the acetamide to a tert-butyl carbamate prodrug for enhanced oral bioavailability .
Formulation :
- Nanoemulsions (e.g., PLGA nanoparticles) to improve aqueous solubility and sustained release .
Metabolic Stability :
- Incubate with liver microsomes to identify labile sites (e.g., dimethylaminoethyl dealkylation) and introduce deuterium or fluorine .
Q. Key Metrics :
- LogP : Adjust via substituent polarity to target 2–3 for optimal membrane permeability .
- CYP Inhibition : Screen against CYP3A4/2D6 to avoid drug-drug interactions .
Advanced: How to validate target engagement in complex biological systems?
Answer:
Validation Techniques :
Chemical Proteomics :
- Use photoaffinity probes with a clickable alkyne tag to pull down interacting proteins .
CRISPR Knockout :
- Generate target-knockout cell lines; loss of compound efficacy confirms target specificity .
Biophysical Methods :
- Isothermal titration calorimetry (ITC) to measure binding thermodynamics in cell lysates .
Controls : Include off-target panels (e.g., 100+ kinases) to assess selectivity .
Basic: What protocols ensure compound stability during storage?
Answer:
Storage Conditions :
- Temperature : -20°C in airtight, light-protected vials .
- Solvent : Lyophilize and store as a solid; reconstitute in DMSO (avoid repeated freeze-thaw cycles) .
Q. Stability Monitoring :
- Monthly HPLC checks for degradation peaks (e.g., hydrolysis of the acetamide group) .
Advanced: How to leverage computational modeling for mechanistic insights?
Answer:
Computational Workflow :
Molecular Dynamics (MD) : Simulate ligand-receptor interactions (GROMACS) to identify critical binding residues .
Quantum Mechanics (QM) : Calculate electron density maps (Gaussian 09) to predict reactive sites for electrophilic attack .
Machine Learning : Train models on bioactivity datasets to prioritize analogs for synthesis .
Validation : Cross-check docking poses (e.g., GLIDE) with crystallographic data if available .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
